molecular formula C6H9N B1596208 4-Methylpent-3-enenitrile CAS No. 4786-23-6

4-Methylpent-3-enenitrile

Cat. No.: B1596208
CAS No.: 4786-23-6
M. Wt: 95.14 g/mol
InChI Key: AYDNYRHVOPYCDZ-UHFFFAOYSA-N
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Description

4-Methylpent-3-enenitrile is a chemical compound with the molecular formula C6H9N . It has an average mass of 95.142 Da and a monoisotopic mass of 95.073502 Da . It is also known by other names such as 3-Pentenenitrile, 4-methyl- .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C6H9N . The structure is generated from information available in databases .


Physical and Chemical Properties Analysis

This compound has an average mass of 95.142 Da and a monoisotopic mass of 95.073502 Da . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Photorearrangement Studies

4-Methylpent-3-enenitrile has been explored in photorearrangement studies. For instance, Kumagai et al. (1989) investigated the photorearrangement of 2-aryl-4-methylpent-2-enenitriles to arylcyclopropanes, focusing on the substituent effect and the efficiency of 1,2-hydrogen migration. This process showed independence from electronic effects of the substituent, correlating instead with the singlet energy of the excited molecule (Kumagai, Segawa, Miyashi, & Mukai, 1989).

Catalytic and Chemical Transformations

Mal’kina et al. (2006) discussed the transformation of 4-hydroxy-4-methylpent-2-ynenitrile in various environments, leading to multiple products such as (Z)-2-(1-hydroxy-1-methyl)but-2-enedinitrile and 5-amino-2,2-dimethyl-3(2H)-furanone. These transformations were influenced by factors like the presence of KCN and reaction environment (Mal’kina et al., 2006).

Acid-Base Properties and Catalytic Behavior

Cutrufello et al. (2002) investigated the acid-base properties of oxide systems, particularly in the context of 4-methylpentan-2-ol conversion to 4-methylpent-1-ene. This study highlighted the role of calorimetric and catalytic methods in understanding the chemical behaviors and interactions in these systems (Cutrufello et al., 2002).

Biotransformations and Enantioselectivity

Gao et al. (2006) examined the biotransformations of 3-arylpent-4-enenitriles, noting an unusual beta-vinyl effect on the biocatalytic efficiency and enantioselectivity of amidase. The study demonstrated the potential for efficient synthesis of enantiopure compounds, contributing to our understanding of asymmetric synthesis (Gao, Wang, Zheng, & Wang, 2006).

Chemical Synthesis and Precursor Role

Zhang et al. (2013) explored the role of 5-hydroxypent-2-enenitriles, closely related to this compound, as precursors for various synthetic and biologically relevant compounds. This research opened avenues for creating diverse chemical structures through different reaction pathways (Zhang, Jia, Liu, Guo, Song, & Fan, 2013).

Safety and Hazards

4-Methylpent-3-enenitrile is classified as a flammable liquid and vapor. It is harmful if swallowed or in contact with skin, causes skin irritation, causes serious eye irritation, is toxic if inhaled, and may cause respiratory irritation .

Properties

IUPAC Name

4-methylpent-3-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-6(2)4-3-5-7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDNYRHVOPYCDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348560
Record name 4-methylpent-3-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4786-23-6
Record name 4-methylpent-3-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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